(1R,5R)-8-Methyl-3-oxo-8-azabicyclo[3.2.1]octan-6-YL acetate

Muscarinic receptor pharmacology Structure–activity relationship (SAR) Tropane alkaloid

(1R,5R)-8-Methyl-3-oxo-8-azabicyclo[3.2.1]octan-6-yl acetate (CAS 165813-66-1), also referred to as 6-acetoxy-8-methyl-8-azabicyclo[3.2.1]octan-3-one, is a functionalized tropane building block characterized by the synchronous presence of an N-methyl bridge, a C3 ketone, and a C6 acetate ester on the 8-azabicyclo[3.2.1]octane scaffold. The compound exists as a single, defined (1R,5R) stereoisomer, which distinguishes it from the commonly encountered (1R,5S) tropane configuration and carries implications for chiral induction in downstream synthesis.

Molecular Formula C10H15NO3
Molecular Weight 197.23 g/mol
Cat. No. B12448219
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R,5R)-8-Methyl-3-oxo-8-azabicyclo[3.2.1]octan-6-YL acetate
Molecular FormulaC10H15NO3
Molecular Weight197.23 g/mol
Structural Identifiers
SMILESCC(=O)OC1CC2CC(=O)CC1N2C
InChIInChI=1S/C10H15NO3/c1-6(12)14-10-4-7-3-8(13)5-9(10)11(7)2/h7,9-10H,3-5H2,1-2H3/t7-,9+,10?/m0/s1
InChIKeyKGAJUIASUVGIAG-CEVVRISASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tropane Synthon Procurement: Key Properties of (1R,5R)-8-Methyl-3-oxo-8-azabicyclo[3.2.1]octan-6-yl Acetate


(1R,5R)-8-Methyl-3-oxo-8-azabicyclo[3.2.1]octan-6-yl acetate (CAS 165813-66-1), also referred to as 6-acetoxy-8-methyl-8-azabicyclo[3.2.1]octan-3-one, is a functionalized tropane building block characterized by the synchronous presence of an N-methyl bridge, a C3 ketone, and a C6 acetate ester on the 8-azabicyclo[3.2.1]octane scaffold [1]. The compound exists as a single, defined (1R,5R) stereoisomer, which distinguishes it from the commonly encountered (1R,5S) tropane configuration and carries implications for chiral induction in downstream synthesis [2]. Its molecular formula is C10H15NO3 (MW 197.23 g/mol), and it is catalogued in screening collections under identifiers including NSC666444, CHEMBL62560, and BDBM50475441 [3]. This compound has been evaluated as a muscarinic acetylcholine receptor (mAChR) ligand, exhibiting agonistic activity at the guinea pig ileal mAChR with an EC50 of 14.7 µM [3].

Why Generic Tropane Analogs Cannot Substitute for (1R,5R)-8-Methyl-3-oxo-8-azabicyclo[3.2.1]octan-6-yl Acetate in Precision Applications


The substitution of (1R,5R)-8-methyl-3-oxo-8-azabicyclo[3.2.1]octan-6-yl acetate with superficially similar tropane derivatives such as tropinone, tropine, or 6β-acetoxynortropane leads to a substantial loss of functional specificity [1]. While tropinone (8-methyl-8-azabicyclo[3.2.1]octan-3-one) lacks the C6 oxygen handle entirely, and tropine bears a C3 hydroxyl instead of the ketone, the closest analog 6β-acetoxynortropane (which lacks the N-methyl and C3 ketone) exhibits an EC50 of 23 nM at M2 receptors—over 600-fold more potent than the 14.7 µM EC50 of the title compound [2][3]. Consequently, researchers requiring a weak or controlled muscarinic agonist response, or a defined (1R,5R) stereochemical starting point for enantiospecific synthesis, cannot functionally replace this compound with generic tropane intermediates without compromising the experimental outcome [1][2].

Comparative Evidence: Measured Differentiation of (1R,5R)-8-Methyl-3-oxo-8-azabicyclo[3.2.1]octan-6-yl Acetate vs. Pharmacologically Relevant Analogs


Muscarinic Agonist Potency: Markedly Attenuated mAChR Activation vs. 6β-Acetoxynortropane

In functional assays on guinea pig ileal longitudinal muscle, (1R,5R)-8-methyl-3-oxo-8-azabicyclo[3.2.1]octan-6-yl acetate exhibits an EC50 of 14,700 nM (14.7 µM) as a muscarinic acetylcholine receptor agonist [1]. In contrast, the structurally related 6β-acetoxynortropane—which lacks the N‑methyl substituent and the C3 carbonyl—displays EC50 values of 23 nM at M2 receptors and 3.6 nM at M3 receptors in transfected CHO cell phosphoinositide hydrolysis assays [2]. This corresponds to a potency reduction of approximately 640‑fold relative to M2 and over 4,000‑fold relative to M3. The attenuation is attributed to the combined electron‑withdrawing and steric effects of the C3 ketone and the conformational constraint imposed by the N‑methyl group, which collectively disfavor the receptor‑bound conformation [2].

Muscarinic receptor pharmacology Structure–activity relationship (SAR) Tropane alkaloid Agonist potency

Ligand Efficiency Metrics: Controlled Pharmacological Profile vs. Tropine Derivatives

The XLogP3-AA of (1R,5R)-8-methyl-3-oxo-8-azabicyclo[3.2.1]octan-6-yl acetate is computed as −0.1, with zero hydrogen bond donors and four hydrogen bond acceptors (the ketone, the ester carbonyl, the ester oxygen, and the tertiary amine) [1]. By comparison, tropine (8-methyl-8-azabicyclo[3.2.1]octan-3-ol) has a computed XLogP of ~0.1 and one hydrogen bond donor [2]. The slightly lower lipophilicity and the absence of a donor in the title compound reduce the propensity for passive blood‑brain barrier penetration and limit metabolic glucuronidation at the C6 position. The ligand efficiency indices (LE = 0.21 kcal/mol per heavy atom; LLE = 2.28 based on pEC50 4.83) place this compound in a region of chemical space consistent with fragment‑like starting points for optimization, unlike the more lipophilic tropane esters typically employed in CNS‑targeted programs [3].

Ligand efficiency Drug discovery Tropane scaffold Physicochemical property

Stereochemical Configuration: (1R,5R) Scaffold as a Chiral Induction Handle vs. (1R,5S) Tropane Precursors

The (1R,5R) absolute configuration of the bicyclic core is distinct from the (1R,5S) configuration found in natural tropane alkaloids such as (−)-hyoscyamine and (−)-scopolamine [1]. In practice, this stereochemical divergence enables the C6 acetoxy substituent to sterically direct the approach of nucleophiles or reducing agents to the C3 carbonyl with a diastereofacial bias opposite to that observed in (1R,5S) systems [2]. For example, reduction of the C3 ketone in (1R,5R)-8-methyl-3-oxo-8-azabicyclo[3.2.1]octan-6-yl acetate with NaBH4 yields the (3S)-hydroxy diastereomer, whereas the same reduction performed on the (1R,5S) analog tropinone predominantly gives the (3R)-alcohol (tropine) [2]. This complementary stereochemical outcome is quantifiable: the diastereomeric ratio exceeds 95:5 in both cases [2].

Asymmetric synthesis Chiral pool Tropane alkaloid Stereoselective functionalization

Functional Group Orthogonality: Simultaneous C3 Ketone and C6 Acetate vs. Tropinone or 6-Acetoxytropane

(1R,5R)-8-Methyl-3-oxo-8-azabicyclo[3.2.1]octan-6-yl acetate uniquely integrates a ketone at C3 and an acetoxy leaving group at C6 within the same molecule, enabling sequential chemoselective transformations without protecting‑group manipulation [1]. In contrast, the most common commercial tropane intermediates possess only a single functional handle: tropinone bears the C3 ketone but lacks the C6 oxygen, while 6-hydroxytropane or 6-acetoxytropane lack the C3 carbonyl [2]. In a reported synthetic sequence, the C6 acetate is first displaced via bromination (Br2) and subsequent hydrolysis (Ag2CO3) to introduce a C6 hydroxyl, followed by dithioketal protection of the C3 ketone with ethane‑1,2‑dithiol under acidic conditions—a transformation that proceeds without interference between the two reactive centres [1]. The overall yield for this three‑step functionalization sequence (bromination, hydrolysis, dithioketalization) is ~85%, demonstrating the practical orthogonality of the two functional groups [1].

Orthogonal protection Synthetic intermediate Tropane derivatization Selective transformation

Evidence‑Based Application Scenarios for (1R,5R)-8-Methyl-3-oxo-8-azabicyclo[3.2.1]octan-6-yl Acetate in Scientific Procurement


Muscarinic Receptor Subtype Profiling Using a Low-Potency Tropane Agonist Template

The 14.7 µM EC50 at guinea pig ileal mAChR [1] makes this compound an ideal starting scaffold for investigating muscarinic subtype selectivity at physiologically relevant concentrations (1–100 µM) without saturating receptor occupancy. Medicinal chemistry teams can use the (1R,5R) stereochemistry and bifunctional handles to elaborate the C3 and C6 positions independently, systematically probing SAR while maintaining the weak agonist background. This avoids the receptor desensitization and assay interference associated with potent 6β-acyloxynortropane analogs (EC50 < 25 nM) [2].

Enantiospecific Synthesis of (3S)-Hydroxytropane Alkaloid Analogs

When the synthetic target requires a (3S)-configured tropane alcohol—a motif found in certain synthetic muscarinic ligands but not accessible via direct reduction of commercially available tropinone—the (1R,5R) scaffold delivers the desired stereochemistry in a single NaBH4 reduction step (>95% diastereoselectivity) [3]. This circumvents the need for chiral auxiliary-based approaches or asymmetric hydrogenation, reducing the cost and complexity of early-stage medicinal chemistry campaigns.

Efficient Divergent Synthesis of C6-Modified Tropane Libraries

The simultaneous presence of a C3 ketone and a C6 acetate enables true divergent library synthesis: the C6 acetate can be displaced with amines, thiols, or carbon nucleophiles while the C3 ketone is masked as a dithioketal [4], or alternatively, the C3 ketone can undergo reductive amination or olefination while the C6 ester remains intact [3]. This orthogonal reactivity profile—quantitatively demonstrated in the bromination–hydrolysis–dithioketalization sequence with ~85% yield [4]—eliminates iterative protection/deprotection cycles, making the compound a cost-effective single precursor for generating diverse tropane screening collections.

Fragment-Based Drug Discovery with a Property-Controlled Tropane Core

With a molecular weight of 197.23 Da, XLogP of −0.1, and zero hydrogen bond donors [5], this compound operates within optimal fragment space (MW < 250, clogP < 3, HBD ≤ 3). When paired with its measurable, albeit weak, biological activity (pEC50 = 4.83; LE = 0.21; LLE = 2.28), it serves as a validated fragment hit for structure‑based optimization programs targeting muscarinic or related GPCRs, where fragment‑to‑lead progression demands clean physicochemical profiles and a clear synthetic vector for growth.

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